molecular formula C14H13ClO B1660734 2-Chloro-4-(1-phenylethyl)phenol CAS No. 82566-19-6

2-Chloro-4-(1-phenylethyl)phenol

Cat. No.: B1660734
CAS No.: 82566-19-6
M. Wt: 232.7 g/mol
InChI Key: LMEXXUGPTZYJQU-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-phenylethyl)phenol is a chlorinated phenolic compound featuring a chlorine atom at the ortho-position (C2) and a 1-phenylethyl substituent at the para-position (C4) of the aromatic ring. This structure combines the electron-withdrawing effects of chlorine with the steric and electronic influences of the bulky 1-phenylethyl group, making it distinct in reactivity and applications.

Properties

IUPAC Name

2-chloro-4-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEXXUGPTZYJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002790
Record name 2-Chloro-4-(1-phenylethyl)phenol
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Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82566-19-6
Record name 2-Chloro-4-(1-phenylethyl)phenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1-phenylethyl)phenol
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Record name 2-Chloro-4-(1-phenylethyl)phenol
Source EPA DSSTox
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Record name 2-chloro-4-(1-phenylethyl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-phenylethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-phenylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Antioxidant in Polymers:
One of the primary uses of 2-Chloro-4-(1-phenylethyl)phenol is as an antioxidant in rubber and plastics. It helps prevent degradation caused by heat and oxygen exposure, thereby enhancing the longevity and performance of these materials. This application is particularly important in industries where materials are subjected to harsh environmental conditions .

Light Stabilization:
The compound serves as a UV absorber or light stabilizer in various consumer products such as coatings, adhesives, and plastics. Its ability to absorb ultraviolet radiation protects materials from photodegradation, which is crucial for maintaining their structural integrity over time .

Pharmaceutical Applications

Antifungal Activity:
Research indicates that derivatives of this compound exhibit antifungal properties. Studies have shown that these compounds can inhibit the growth of certain fungi, making them potential candidates for developing antifungal medications .

Toxicokinetics:
A study on phenolic benzotriazoles, which includes compounds similar to this compound, investigated their toxicokinetic behavior. The findings revealed variations in plasma elimination half-lives and systemic exposure parameters based on the degree of substitution on the benzene ring . Understanding these parameters is vital for assessing safety and efficacy in pharmaceutical formulations.

Environmental Impact

Water Quality Guidelines:
The environmental implications of phenolic compounds like this compound have been studied concerning water quality guidelines. These compounds can be toxic to aquatic life at certain concentrations, necessitating careful monitoring and regulation to protect water resources .

Case Studies

Study Findings Implications
Hydroarylation Reaction StudyOptimal catalysts (e.g., InCl3) yielded high selectivity for di-styrenated phenolsImproved synthesis methods for industrial applications
Toxicokinetic StudyVariability in elimination half-lives among substituted phenolic compoundsImportant for risk assessment in pharmaceutical applications
Environmental Toxicity AssessmentPhenolic compounds showed significant toxicity at elevated concentrationsHighlights the need for environmental regulations

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-phenylethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the chlorine atom and phenylethyl group contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-(1-phenylethyl)phenol with other chlorophenol derivatives featuring diverse substituents at the para-position. Key differences in structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Chlorophenol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C4 Key Applications/Properties References
This compound C₁₄H₁₃ClO ~232.7 1-Phenylethyl Research, pharmaceuticals (inferred)
HC Yellow No. 16 C₁₀H₉ClN₄O 236.66 Diazenyl (pyrazole-based) Hair dye component (oxidative coloring)
4-tert-Butyl-2-chlorophenol C₁₀H₁₃ClO 184.66 tert-Butyl Preservative, antimicrobial agent
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 Methylsulfonyl Research compound (solubility studies)
2-Chloro-4-(tert-pentyl)phenol C₁₁H₁₅ClO 198.69 tert-Pentyl Agrochemical intermediates
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol C₁₅H₁₁ClO₂ 258.70 Ethynyl (methoxy-linked) Specialty polymers (inferred)

Key Research Findings and Functional Insights:

HC Yellow No. 16’s diazenyl group enables conjugation with aromatic systems, making it suitable for UV-absorbing applications in hair dyes .

Solubility and Stability: The methylsulfonyl group in 2-Chloro-4-(methylsulfonyl)phenol significantly increases polarity and water solubility (logP ≈ 1.2) compared to alkyl-substituted analogs like 2-Chloro-4-(tert-pentyl)phenol (logP ≈ 4.7) . tert-Pentyl and tert-butyl substituents enhance thermal stability, making these compounds viable in agrochemical formulations requiring prolonged environmental persistence .

Biological Activity: 4-tert-Butyl-2-chlorophenol exhibits broad-spectrum antimicrobial activity due to the combined electron-withdrawing chlorine and hydrophobic tert-butyl group, disrupting microbial membranes . The ethynyl group in 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol may facilitate click chemistry applications, though its biological activity remains underexplored .

Critical Analysis of Data Limitations

  • Applications are inferred from structural analogs (e.g., 4-(1-phenylethyl)phenol’s role in fragrance synthesis ).
  • Contradictions in Substituent Effects : While alkyl groups (tert-pentyl, tert-butyl) generally enhance lipophilicity, the 1-phenylethyl group’s aromaticity may introduce π-π stacking interactions absent in purely aliphatic analogs.

Biological Activity

2-Chloro-4-(1-phenylethyl)phenol, also known by its CAS number 82566-19-6, is a phenolic compound with various applications in industrial and consumer products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its phenolic structure, which contributes to its biological properties. The compound's molecular formula is C13H13ClO, and it features a chlorine atom and a phenylethyl group that influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that phenolic compounds exhibit significant antimicrobial properties. Studies have shown that similar chlorinated phenols can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations .
  • Toxicological Effects : Toxicokinetic studies have demonstrated that chlorinated phenols can have varying degrees of toxicity depending on their structure. For instance, acute oral toxicity assessments indicate that high doses can lead to adverse effects such as sedation and respiratory distress in animal models .
  • Hormonal Activity : Some studies suggest that certain phenolic compounds may exhibit endocrine-disrupting properties, which could affect hormonal balance in organisms. This aspect warrants further investigation to fully understand the implications of exposure to this compound.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated a significant reduction in bacterial counts when exposed to concentrations above 100 mg/L, highlighting its potential as an antimicrobial agent in consumer products .

Case Study 2: Toxicity Assessment

An acute toxicity study conducted on rats revealed an LD50 value greater than 2000 mg/kg for this compound. Symptoms observed included ruffled fur and increased respiration at higher doses, suggesting moderate toxicity levels .

Data Tables

PropertyValue
Molecular FormulaC13H13ClO
CAS Number82566-19-6
LD50 (Rats)>2000 mg/kg
Antimicrobial ConcentrationEffective at >100 mg/L

Research Findings

Recent research has focused on the environmental impact and safety profile of chlorinated phenols. A comprehensive review indicated that while these compounds are effective as antimicrobial agents, their persistence in the environment raises concerns about long-term ecological effects . Additionally, the potential for bioaccumulation necessitates careful monitoring of exposure levels in consumer products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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